molecular formula C11H10BrN3O2 B1532511 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole CAS No. 942920-12-9

4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

Cat. No. B1532511
Key on ui cas rn: 942920-12-9
M. Wt: 296.12 g/mol
InChI Key: FVDDHDMMSRVABH-UHFFFAOYSA-N
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Patent
US07419988B2

Procedure details

A 0° C. solution of 4-bromo-3-(4-nitrophenyl)-1H-pyrazole (485 mmol) in N,N-dimethylformamide (1000 mL) was slowly treated with sodium hydride (485 mmol) and then iodoethane (582 mmol). The reaction mixture was stirred for 30 minutes at room temperature and then poured into ice-water (1000 mL). Product precipitated out of solution and was collected by filtration, washed with water (4×500 mL) and dried to provide the title product as a light brown powder (94%). ESMS [M+H]+: 297.2
Quantity
485 mmol
Type
reactant
Reaction Step One
Quantity
485 mmol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
582 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=2)=[N:4][NH:5][CH:6]=1.[H-].[Na+].I[CH2:19][CH3:20]>CN(C)C=O>[Br:1][C:2]1[C:3]([C:7]2[CH:8]=[CH:9][C:10]([N+:13]([O-:15])=[O:14])=[CH:11][CH:12]=2)=[N:4][N:5]([CH2:19][CH3:20])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
485 mmol
Type
reactant
Smiles
BrC=1C(=NNC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
485 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
582 mmol
Type
reactant
Smiles
ICC
Step Three
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Product precipitated out of solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water (4×500 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NN(C1)CC)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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